molecular formula C19H19FN4O4S B2838848 8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034327-44-9

8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2838848
CAS No.: 2034327-44-9
M. Wt: 418.44
InChI Key: XALZVDZKTHFJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a complex synthetic compound with a molecular formula of C19H19FN4O4S and a molecular weight of 418.4 g/mol . This chemical entity is characterized by a multifunctional structure incorporating a 5-fluoropyrimidine ring, a pyrrolidine linker, and a sulfonamide group attached to a dihydropyrroloquinolinone core. The presence of these distinct pharmacophores suggests significant potential for diverse biochemical interactions in a research setting. The 5-fluoropyrimidine moiety is a well-known scaffold in medicinal chemistry, frequently investigated for its role in the development of antibacterial agents . Furthermore, the pyrrole heterocycle, a component of the quinolinone core, is a privileged structure found in numerous natural products and is the subject of advanced research for creating new antibacterial compounds to address the challenge of antibacterial resistance . The integration of a sulfonamide group further expands the potential research applications of this compound, as this functional group is prevalent in molecules with various biological activities. Key Chemical Identifiers:

Properties

IUPAC Name

6-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S/c20-14-9-21-19(22-10-14)28-15-4-5-23(11-15)29(26,27)16-7-12-1-2-17(25)24-6-3-13(8-16)18(12)24/h7-10,15H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZVDZKTHFJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Quinolinone Cores

Table 1: Key Quinolinone Derivatives
Compound Name Core Structure Substituents Key Properties
Target Compound Pyrrolo[3,2,1-ij]quinolin-4(2H)-one 8-sulfonyl-pyrrolidine-fluoropyrimidine Hypothesized high polarity due to sulfonyl group; potential kinase inhibition
8-[(4-Methoxyphenyl)(pyridin-4-yl)methyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (Compound 20) Pyrrolo[3,2,1-ij]quinolin-4-one 8-(methoxyphenyl-pyridinylmethyl) Lipophilic substituents; synthetic route uses trifluoroacetic acid (yield unspecified)
(E)-3-(3-(4-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)-3-oxoprop-1-en-1-yl)-6,7-dimethoxyquinolin-2(1H)-one (Compound 10a) Quinolin-2(1H)-one Prop-1-en-1-yl linker with pyrimidine and chlorophenyl groups High thermal stability (m.p. >300°C); IR confirms C=O and NH groups

Key Observations :

  • The target compound’s sulfonyl-pyrrolidine-fluoropyrimidine substituent distinguishes it from analogs with aryl or alkyl groups at the 8-position. This may enhance water solubility compared to the lipophilic Compound 20 .
  • Compound 10a’s dimethoxyquinoline and chlorophenylpyrimidine substituents suggest a focus on planar aromatic interactions, whereas the target compound’s flexible pyrrolidine linker may allow better target adaptability .

Pyrimidine-Containing Hybrids

Table 2: Pyrimidine-Based Heterocycles
Compound Name Core Structure Substituents Bioactivity/Properties
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54m) Pyrido[3,4-d]pyrimidin-4-one Piperidine-ethyl-pyrazole with difluorophenyl Moderate yield (42%); characterized by $^1$H NMR
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4-one Piperazinyl-methyl-pyridine Synthesized via reductive amination; polar functional groups

Key Observations :

  • The target compound’s 5-fluoropyrimidine moiety contrasts with the 2,4-difluorophenyl group in Compound 54m. Fluorine atoms in both cases improve metabolic stability and binding affinity .
  • Compound 44g’s piperazine linker highlights the role of nitrogen-rich substituents in enhancing solubility, a feature shared with the target compound’s sulfonyl group .

Key Observations :

  • The target compound’s sulfonylation step (if required) may face challenges in regioselectivity, whereas analogs like Compound 10a use straightforward condensation .
  • Low yields (20–43%) in analogs suggest that complex heterocyclic synthesis often requires optimization, particularly for fluorinated derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one?

  • Methodology :

  • Stepwise synthesis : Begin with constructing the pyrrolo[3,2,1-ij]quinolin-4(2H)-one core via cyclization reactions, followed by sulfonylation at the 8-position using 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine under basic conditions (e.g., NaH in DMF at 0–5°C).
  • Critical parameters : Control reaction temperature to avoid side reactions (e.g., decomposition of the fluoropyrimidine moiety) .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at C8, fluoropyrimidinyloxy group at pyrrolidine-C3). Key signals: Fluorine-induced deshielding in pyrimidine protons (~δ 8.5 ppm) and sulfonyl-linked pyrrolidine protons (~δ 3.5–4.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern (due to fluorine) .
  • X-ray crystallography (if crystalline): Resolve stereochemistry of the pyrrolidine ring and sulfonyl linkage .

Q. What role does the 5-fluoropyrimidinyloxy group play in modulating physicochemical properties?

  • Key effects :

  • Electronic effects : Fluorine increases electron-withdrawing capacity, enhancing the electrophilicity of adjacent atoms (e.g., pyrimidine nitrogen), which may influence binding to biological targets .
  • Stability : Fluorine reduces metabolic degradation (e.g., CYP450-mediated oxidation) compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Experimental design :

  • Systematic substitution : Synthesize analogs with variations in (i) fluoropyrimidine position (e.g., 5-fluoro vs. 6-fluoro), (ii) pyrrolidine linker length, and (iii) sulfonyl group replacement (e.g., carbonyl, phosphoryl).
  • Biological assays : Test against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values. Use molecular docking to correlate substituent effects with binding affinity .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in cancer cell lines?

  • Approach :

  • In vitro profiling : Perform dose-response assays (MTT/WST-1) across cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity.
  • Pathway analysis : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and phosphoproteomics to identify inhibited kinases .
  • Resistance studies : Generate resistant cell lines via prolonged exposure and analyze genomic mutations (e.g., NGS) .

Q. How should contradictory data on solubility and bioavailability be resolved?

  • Troubleshooting :

  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation). Measure solubility via shake-flask method .
  • Bioavailability studies : Compare pharmacokinetic profiles (AUC, Cmax) in rodent models using oral vs. intravenous administration .

Q. What strategies mitigate instability of the sulfonyl-pyrrolidine linkage under physiological conditions?

  • Stabilization methods :

  • pH optimization : Conduct stability studies in buffers (pH 1–9) to identify degradation triggers (e.g., acidic hydrolysis).
  • Prodrug design : Mask the sulfonyl group with enzymatically cleavable protecting groups (e.g., esterase-sensitive moieties) .

Q. How can computational methods guide target identification for this compound?

  • In silico workflow :

  • Pharmacophore modeling : Map electrostatic/hydrophobic features to potential targets (e.g., ATP-binding pockets in kinases).
  • Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2 Å for >50 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.